(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate
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Overview
Description
(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[112101,10It is characterized by its unique arrangement of hydroxyl groups and phenylacetate moiety, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetracyclic core: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and subsequent ring-closing metathesis.
Introduction of hydroxyl groups: Selective hydroxylation reactions are employed to introduce the hydroxyl groups at specific positions on the tetracyclic core.
Attachment of the phenylacetate moiety: This step typically involves esterification reactions using phenylacetic acid and appropriate coupling reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the tetracyclic core or the phenylacetate moiety.
Substitution: The phenylacetate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Scientific Research Applications
(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate involves its interaction with specific molecular targets. The hydroxyl groups and phenylacetate moiety play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl acetate: Similar structure but lacks the phenyl group.
(2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl benzoate: Similar structure with a benzoate moiety instead of phenylacetate.
Uniqueness
The presence of the phenylacetate moiety in (2,14-Dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate imparts unique chemical and biological properties, distinguishing it from other similar compounds. This moiety enhances its binding affinity to certain molecular targets, making it more effective in its applications .
Properties
IUPAC Name |
(2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)methyl 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFFMTZMGJLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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